2,3-Dimethyl-6-nitroquinoxaline
Overview
Description
2,3-Dimethyl-6-nitroquinoxaline is a chemical compound with the linear formula C10H9N3O2 . It has a molecular weight of 203.202 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of 2,3-Dimethyl-6-nitroquinoxaline involves the reaction of 4-nitro-o-phenylenediamine . The direct condensation of various benzene-1,2-diamines with 1,2-dicarboxyl compounds has been successfully achieved in excellent yields using an (NH4Cl-CH3OH) catalyst system at room temperature .Molecular Structure Analysis
The quinoxaline ring systems of 2,3-Dimethyl-6-nitroquinoxaline are essentially planar, with maximum deviations of 0.006 (1) and 0.017 (1) Å . In the crystal, molecules are linked into chains propagating along [001]: one forms zigzag chains linked by C—H O hydrogen bonds, whilst the other forms ladder-like chains by way of C—H N and C—H O hydrogen bonds .Chemical Reactions Analysis
2,3-Dihydroxyquinoxaline (dhq) undergoes electrophilic substitution reaction with sulphuric acid solution and potassium nitrate to form 2,3-dihydroxy-6-nitroquinoxaline .Physical And Chemical Properties Analysis
2,3-Dimethyl-6-nitroquinoxaline is a solid at ambient temperature . It has a molecular weight of 203.2 .Scientific Research Applications
Synthesis and Structural Studies
2,3-Dimethyl-6-nitroquinoxaline has been studied in the synthesis of various ligands and copper (II) complexes. These synthesized compounds have been evaluated for their catecholase activities under aerobic conditions. The study found that the reaction rate depended on various factors including the nature of substituents in the quinoxaline ring. This research provides insights into the synthesis process and potential applications in catalysis and enzymatic studies (Bouanane et al., 2017).
Biological Activity Modeling
Another study focused on modeling the biological activity of quinoxalin derivatives, including 2,3-dimethylquinoxalin. The research utilized mass spectrometry and dissociative electron capture spectroscopy, highlighting the antimicrobial, antifungal, and bactericidal properties of these compounds. The study provides valuable data for understanding the biological activity of 2,3-dimethyl-6-nitroquinoxaline derivatives (Tayupov et al., 2021).
Reactions and Mechanisms
Research on the reactivity of nitroquinoxaline-N-oxides, including 2,3-dimethyl-6-nitroquinoxaline, has shown that these compounds undergo transformations into chloro-nitroquinoxalines. This study provides valuable information on the orientation of entering chloride ions and the elimination processes, useful in chemical synthesis and reaction mechanism studies (Nasielski‐Hinkens et al., 2010).
Antibacterial Properties
A study aimed at synthesizing new quinoxaline-based heterocycles, including derivatives of 2,3-dimethyl-6-nitroquinoxaline, evaluated their antibacterial properties. The synthesized compounds showed promising antibacterial effects against various bacterial strains. This research is significant for the development of new antibacterial agents and understanding the spectrum of activity of quinoxaline derivatives (Taiwo et al., 2021).
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation. It also has specific target organ toxicity (single exposure) with the target organs being the respiratory system .
properties
IUPAC Name |
2,3-dimethyl-6-nitroquinoxaline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-6-7(2)12-10-5-8(13(14)15)3-4-9(10)11-6/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDRSTGHGOVMLRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C=C(C=CC2=N1)[N+](=O)[O-])C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50346041 | |
Record name | 2,3-Dimethyl-6-nitroquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50346041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>30.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24783449 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2,3-Dimethyl-6-nitroquinoxaline | |
CAS RN |
2942-03-2 | |
Record name | 2,3-Dimethyl-6-nitroquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50346041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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